

Application Note: HPLC Analysis of Adenosine 2-amidine hydrochloride

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Compound of Interest

Compound Name: *Adenosine 2-amidine hydrochloride*

Cat. No.: *B12399854*

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Abstract

This document provides a detailed protocol for the analysis of **Adenosine 2-amidine hydrochloride** using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this novel adenosine analogue is not widely published, this application note outlines a robust starting method developed based on established protocols for adenosine and similar compounds.^{[1][2][3][4][5][6][7][8]} The proposed reversed-phase HPLC (RP-HPLC) method is designed for accurate quantification and purity assessment, critical for research, development, and quality control purposes.

Introduction

Adenosine 2-amidine hydrochloride is an analogue of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. Adenosine analogues are of significant interest in drug discovery and development, often targeting nucleoside-dependent pathways.^{[9][10][11]} Consequently, a reliable analytical method for the quantification and purity determination of **Adenosine 2-amidine hydrochloride** is essential. HPLC with UV detection is a widely used, sensitive, and reproducible technique for the analysis of nucleosides and their derivatives.^{[3][4]} This protocol details a starting point for an RP-HPLC method suitable for this purpose.

Physicochemical Properties

A summary of the known physicochemical properties of **Adenosine 2-amidine hydrochloride** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ ClN ₅ O ₄	[9]
Molecular Weight	345.74 g/mol	[9][11]
Solubility	Soluble in DMSO (10 mM)	[9]
UV Absorbance Max (λ _{max})	Expected ~260 nm (based on adenosine)	[12]

HPLC Method Parameters (Proposed Starting Point)

The following parameters are proposed as a starting point for the HPLC analysis of **Adenosine 2-amidine hydrochloride**. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Chromatographic Mode	Reversed-Phase
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B	Acetonitrile
Gradient	5% B to 30% B over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detector	UV-Vis or Photodiode Array (PDA)
Detection Wavelength	260 nm

Experimental Protocols

Reagents and Materials

- **Adenosine 2-amidine hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Ammonium Acetate (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic Acid or Acetic Acid (for pH adjustment)
- 0.45 µm syringe filters

Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of **Adenosine 2-amidine hydrochloride** reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will depend on the sample matrix. For a pure substance:

- Accurately weigh the sample.
- Dissolve the sample in the mobile phase to a known concentration within the range of the working standards.
- Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Run the gradient program as specified in the method parameters.
- Monitor the chromatogram at 260 nm.
- Identify the peak corresponding to **Adenosine 2-amidine hydrochloride** by comparing the retention time with that of the reference standard.
- Quantify the amount of **Adenosine 2-amidine hydrochloride** in the sample using a calibration curve generated from the working standard solutions.

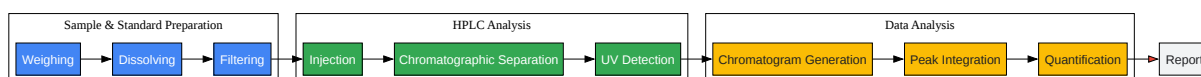
Data Presentation: Method Validation Parameters (Template)

A comprehensive method validation should be performed to ensure the reliability of the analytical results. The following table summarizes the key parameters to be evaluated and provides target acceptance criteria.

Parameter	Description	Typical Acceptance Criteria
Retention Time (Rt)	The time at which the analyte elutes.	Consistent Rt for all injections.
Tailing Factor	A measure of peak symmetry.	≤ 2.0
Theoretical Plates	A measure of column efficiency.	> 2000
Linearity (r^2)	The correlation coefficient of the calibration curve.	≥ 0.999
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected.	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-Noise ratio of 10:1
Precision (%RSD)	The closeness of agreement between a series of measurements.	$\leq 2.0\%$ for system precision, $\leq 5.0\%$ for method precision.
Accuracy (% Recovery)	The closeness of the measured value to the true value.	98.0% - 102.0%

Visualizations

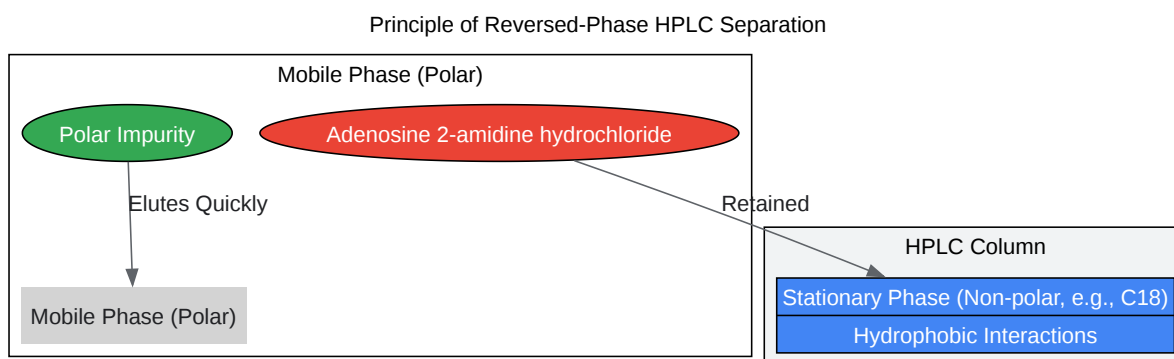
HPLC Experimental Workflow



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Caption: Workflow for HPLC analysis of **Adenosine 2-amidine hydrochloride**.

Principle of Reversed-Phase HPLC Separation



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Caption: Analyte partitioning in reversed-phase HPLC.

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